Lipophilicity Surrogate Comparison: ACD/LogP and LogD₇.₄ of 3-Br-5-OCF₃-Benzamide vs. 3-Br-5-OCH₃-Benzamide
The replacement of –OCH₃ with –OCF₃ at the 5-position increases the predicted ACD/LogP from approximately 1.4–1.6 (estimated for 3-bromo-5-methoxybenzamide) to 2.91 for 3-bromo-5-(trifluoromethoxy)benzamide . The ACD/LogD at pH 7.4 is 2.49 for the –OCF₃ compound . This ~1.3–1.5 log unit increase in LogP translates to approximately 20–30× higher octanol/water partitioning, which directly impacts passive membrane permeability predictions and in vitro assay behavior (e.g., altered IC₅₀ values from non-specific partitioning).
| Evidence Dimension | Predicted octanol/water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.91; ACD/LogD (pH 7.4) = 2.49 |
| Comparator Or Baseline | 3-Bromo-5-methoxybenzamide (estimated ACD/LogP ~1.4–1.6, based on substructure contribution; LogP of unsubstituted benzamide ≈ 0.64; –OCH₃ contribution ≈ +0.5; –Br contribution ≈ +0.7) |
| Quantified Difference | ΔLogP ≈ +1.3 to +1.5 log units (20–30× higher lipophilicity) |
| Conditions | ACD/Labs Percepta Platform – PhysChem Module v14.00 prediction; no experimental logP value available for either compound |
Why This Matters
A 20–30× difference in predicted lipophilicity can shift a compound across critical drug-likeness thresholds (e.g., Lipinski Rule of 5), altering lead prioritization and procurement decisions in fragment-based screening libraries.
